2-(Oxan-4-yl)cyclopropane-1-carboxylic acid
CAS No.: 1278662-40-0
Cat. No.: VC7942520
Molecular Formula: C9H14O3
Molecular Weight: 170.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1278662-40-0 |
|---|---|
| Molecular Formula | C9H14O3 |
| Molecular Weight | 170.21 |
| IUPAC Name | 2-(oxan-4-yl)cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C9H14O3/c10-9(11)8-5-7(8)6-1-3-12-4-2-6/h6-8H,1-5H2,(H,10,11) |
| Standard InChI Key | HHKACNPIXDCNTQ-UHFFFAOYSA-N |
| SMILES | C1COCCC1C2CC2C(=O)O |
| Canonical SMILES | C1COCCC1C2CC2C(=O)O |
Introduction
2-(Oxan-4-yl)cyclopropane-1-carboxylic acid, also known as 2-(tetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic acid, is a unique organic compound that combines a cyclopropane ring with a tetrahydro-2H-pyran moiety. This compound is of interest in organic synthesis due to its potential applications in pharmaceuticals and materials science.
Synthesis Methods
While specific synthesis methods for 2-(oxan-4-yl)cyclopropane-1-carboxylic acid are not widely documented, compounds with similar structures often involve multi-step reactions starting from readily available precursors. These might include cyclopropanation reactions followed by ring-opening and closure steps to form the tetrahydro-2H-pyran moiety.
Characterization Techniques
Characterization of such compounds typically involves spectroscopic methods like NMR (1H and 13C), FT-IR, and mass spectrometry, along with elemental analysis to confirm purity and structure. The purity of 2-(oxan-4-yl)cyclopropane-1-carboxylic acid is reported to be around 95% .
Materials Science
In materials science, cyclopropane-based compounds are of interest due to their unique structural properties, which can be useful in polymer synthesis or as building blocks for complex molecules.
Data Tables
Given the limited availability of specific data on 2-(oxan-4-yl)cyclopropane-1-carboxylic acid, the following table summarizes general information about the compound:
| Property | Value |
|---|---|
| Molecular Formula | C9H14O3 |
| Molecular Weight | 170.2057 g/mol |
| Purity | 95% |
| Chemical Structure | Cyclopropane ring with tetrahydro-2H-pyran and carboxylic acid groups |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume